molecular formula C14H24O B14624775 2-Methyl-4-(2,2,6-trimethylcyclohexyl)but-3-enal CAS No. 58102-05-9

2-Methyl-4-(2,2,6-trimethylcyclohexyl)but-3-enal

Cat. No.: B14624775
CAS No.: 58102-05-9
M. Wt: 208.34 g/mol
InChI Key: UZRYCWNKKVLSIC-UHFFFAOYSA-N
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Description

2-Methyl-4-(2,2,6-trimethylcyclohexyl)but-3-enal is an organic compound with the molecular formula C14H22O It is a member of the cycloalkene family, characterized by a cyclohexene ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2,2,6-trimethylcyclohexyl)but-3-enal typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring is formed through a Diels-Alder reaction between a diene and a dienophile.

    Substitution Reactions:

    Aldol Condensation: The final step involves an aldol condensation reaction to form the butenal moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2,2,6-trimethylcyclohexyl)but-3-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Methyl-4-(2,2,6-trimethylcyclohexyl)but-3-enal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2,2,6-trimethylcyclohexyl)but-3-enal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(2,6,6-trimethylcyclohex-2-enyl)but-3-en-2-ol: Similar structure but with an alcohol group instead of an aldehyde.

    2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl): Another closely related compound with slight structural variations.

Uniqueness

2-Methyl-4-(2,2,6-trimethylcyclohexyl)but-3-enal is unique due to its specific arrangement of substituents and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

58102-05-9

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

2-methyl-4-(2,2,6-trimethylcyclohexyl)but-3-enal

InChI

InChI=1S/C14H24O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h7-8,10-13H,5-6,9H2,1-4H3

InChI Key

UZRYCWNKKVLSIC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C=CC(C)C=O)(C)C

Origin of Product

United States

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